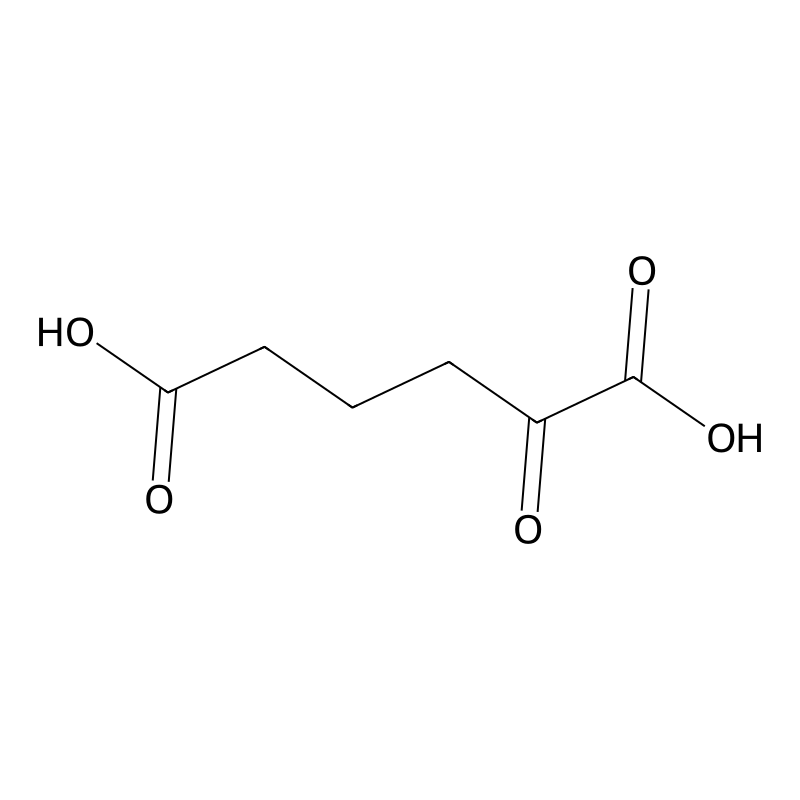

2-Oxoadipic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

2-Oxoadipic acid (CAS 3184-35-8), also known as α-ketoadipic acid, is a critical dicarboxylic keto acid that serves as a key metabolic intermediate. It is centrally positioned in the catabolic pathways of the essential amino acids L-lysine, L-tryptophan, and hydroxy-L-lysine. In these pathways, it is formed from 2-aminoadipic acid and is subsequently converted to glutaryl-CoA, which eventually enters the Krebs (TCA) cycle. This specific biochemical role makes it an essential compound for research in metabolic disorders, enzyme kinetics, and biosynthetic pathway engineering.

Research Fit

References

- [1] Danhauser, K. et al. DHTKD1 mutations cause 2-aminoadipic and 2-oxoadipic aciduria. American journal of human genetics. 2012;91:1082–7.

- [2] OMMBID: Organic Acidemias Due to Defects in Lysine Oxidation: 2-Ketoadipic Acidemia and Glutaric Acidemia. The Online Metabolic and Molecular Bases of Inherited Disease.

In biochemical and diagnostic applications, substituting 2-oxoadipic acid with structurally similar compounds like adipic acid or 2-oxoglutaric acid leads to experimental failure. Adipic acid lacks the C2-keto group essential for recognition by specific enzymes like 2-oxoadipate dehydrogenase. 2-Oxoglutaric acid, while also an alpha-keto acid, has a shorter five-carbon backbone and is processed by different enzymes (e.g., 2-oxoglutarate dehydrogenase), showing distinct kinetic profiles. Therefore, for studying lysine degradation pathways, characterizing specific enzyme activities, or use as an analytical standard for certain metabolic disorders, the precise structure of 2-oxoadipic acid is non-negotiable for achieving biologically relevant and reproducible results.

Substitution Risk

References

- [1] Bunik, V. I. et al. Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates. Frontiers in Chemistry. 2021;8:596187.

- [2] OMMBID: Organic Acidemias Due to Defects in Lysine Oxidation: 2-Ketoadipic Acidemia and Glutaric Acidemia. The Online Metabolic and Molecular Bases of Inherited Disease.

Analytical Standard for 2-Oxoadipic Aciduria

2-Oxoadipic acid is essential for the diagnosis and monitoring of 2-aminoadipic 2-oxoadipic aciduria, a rare inherited metabolic disorder caused by mutations in the DHTKD1 gene. Patients with this condition exhibit significantly elevated levels of 2-oxoadipic acid in their urine. The use of this specific compound as a standard for mass spectrometry-based assays is critical for establishing diagnostic cutoffs and ensuring accurate quantification, as chemically similar molecules like adipic acid or 2-oxoglutaric acid would not be detected in the specific analytical window or would provide false negatives.

| Evidence Dimension | Biomarker Presence |

| Target Compound Data | Accumulates and is excreted in detectable, elevated quantities in patients with 2-ketoadipic aciduria. |

| Comparator Or Baseline | Adipic acid and 2-oxoglutaric acid are not the primary biomarkers for this specific genetic defect and would not serve as valid calibrants. |

| Quantified Difference | Qualitative and quantitative diagnostic difference; presence vs. absence as the key marker. |

| Conditions | Urine analysis for inborn errors of metabolism via GC-MS or LC-MS. |

Procurement of the exact CAS number is mandatory for clinical diagnostic labs and researchers developing or running assays for this specific metabolic disorder.

kcat/Km 736 × 10³ M⁻¹ s⁻¹

Substrate Affinity: 2-Oxoadipate vs. 2-Oxoglutarate

In comparative enzyme kinetic studies, 2-oxoadipate dehydrogenase (OADH) and 2-oxoglutarate dehydrogenase (OGDH) show distinct affinities for their respective substrates. In preparations from rat heart tissue, the enzyme complex exhibits a Michaelis constant (Km) for 2-oxoadipate that is significantly different from that for 2-oxoglutarate, demonstrating substrate preference. For example, the Km for 2-oxoadipate was reported as 0.27 ± 0.06 mM, while the Km for 2-oxoglutarate was 0.45 ± 0.06 mM, indicating a higher affinity for 2-oxoadipate in this specific enzymatic context.

| Evidence Dimension | Enzyme-Substrate Affinity (Km) |

| Target Compound Data | Km = 0.27 ± 0.06 mM (for 2-oxoadipate) |

| Comparator Or Baseline | 2-Oxoglutarate: Km = 0.45 ± 0.06 mM |

| Quantified Difference | Approximately 1.7-fold higher affinity for 2-oxoadipate compared to 2-oxoglutarate. |

| Conditions | Assay of 2-oxo acid dehydrogenase complexes from rat heart tissue homogenates. |

Researchers studying the specific activity of 2-oxoadipate dehydrogenase must use 2-oxoadipic acid to obtain kinetically accurate and relevant data; 2-oxoglutarate is an unsuitable and less affine substitute.

Bio-Adipic Acid Production Precursor

In engineered metabolic pathways designed for the sustainable production of adipic acid, 2-oxoadipic acid is a critical, non-interchangeable intermediate. Specific biosynthetic routes constructed in hosts like *E. coli* utilize the α-aminoadipate pathway to convert 2-oxoglutarate into 2-oxoadipate, which is then reduced to (R)-2-hydroxyadipate by an engineered dehydrogenase. This specific conversion is a key reaction step; substituting 2-oxoadipate with adipic acid would halt the process, while using other keto acids would result in different, undesired end products. The efficiency of this enzymatic reduction step is a primary focus for process optimization.

| Evidence Dimension | Precursor Suitability |

| Target Compound Data | Serves as the direct substrate for engineered (R)-2-hydroxyglutarate dehydrogenase to produce (R)-2-hydroxyadipate, a key step towards bio-adipic acid. |

| Comparator Or Baseline | Adipic acid is the final product, not a precursor in this pathway. Other keto acids would yield different di-acids. |

| Quantified Difference | Absolute requirement; reaction yield is 0% with incorrect precursors. |

| Conditions | Engineered E. coli or other microbial chassis expressing enzymes for bio-adipic acid production. |

For researchers in synthetic biology and green chemistry developing bio-based nylon precursors, this specific keto acid is an essential substrate for pathway validation and enzyme characterization.

Clinical Metabolomics Reference Standard

Based on its unique role as a biomarker, high-purity 2-oxoadipic acid is required as a calibrant or analytical standard for the accurate diagnosis of 2-ketoadipic aciduria and related disorders of lysine metabolism.

2-Oxo Acid Dehydrogenase Kinetics

The compound is the specific substrate for characterizing the kinetic parameters (Km, Vmax, kcat) of 2-oxoadipate dehydrogenase (OADH), enabling research into the enzyme's function, regulation, and role in metabolic diseases.

Lysine & Tryptophan Catabolism Studies

As a key intermediate, 2-oxoadipic acid is used in cell culture and cell-free systems to study the flux and regulation of amino acid degradation pathways, helping to elucidate metabolic bottlenecks or enzyme deficiencies.

Engineered Biosynthetic Pathway Validation

In synthetic biology, it serves as a key substrate to test and optimize newly engineered enzymes, such as 2-oxoadipate reductases, for the bio-production of valuable chemical precursors like 2-hydroxyadipate.

Application Fit Matrix

References

- [2] OMMBID: Organic Acidemias Due to Defects in Lysine Oxidation: 2-Ketoadipic Acidemia and Glutaric Acidemia. The Online Metabolic and Molecular Bases of Inherited Disease.

- [3] Bunik, V. I. et al. Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates. Frontiers in Chemistry. 2021;8:596187.

- [4] Danhauser, K. et al. DHTKD1 mutations cause 2-aminoadipic and 2-oxoadipic aciduria. American journal of human genetics. 2012;91:1082–7.

- [6] Müller, F. et al. Metabolic pathway for the conversion of lysine to adipic acid proposed... ResearchGate. 2017.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Evidence for functional and regulatory cross-talk between the tricarboxylic acid cycle 2-oxoglutarate dehydrogenase complex and 2-oxoadipate dehydrogenase on the l-lysine, l-hydroxylysine and l-tryptophan degradation pathways from studies in vitro

Natalia S Nemeria, Gary Gerfen, Luying Yang, Xu Zhang, Frank JordanPMID: 29752936 DOI: 10.1016/j.bbabio.2018.05.001

Abstract

Herein are reported findings in vitro suggesting both functional and regulatory cross-talk between the human 2-oxoglutarate dehydrogenase complex (hOGDHc), a key regulatory enzyme within the tricarboxylic acid cycle (TCA cycle), and a novel 2-oxoadipate dehydrogenase complex (hOADHc) from the final degradation pathway of l-lysine, l-hydroxylysine and l-tryptophan. The following could be concluded from our studies by using hOGDHc and hOADHc assembled from their individually expressed components in vitro: (i) Different substrate preferences (k/K

) were displayed by the two complexes even though they share the same dihydrolipoyl succinyltransferase (hE2o) and dihydrolipoyl dehydrogenase (hE3) components; (ii) Different binding modes were in evidence for the binary hE1o-hE2o and hE1a-hE2o subcomplexes according to fluorescence titrations using site-specifically labeled hE2o-derived proteins; (iii) Similarly to hE1o, the hE1a also forms the ThDP-enamine radical from 2-oxoadipate (electron paramagnetic resonance detection) in the oxidative half reaction; (iv) Both complexes produced superoxide/H

O

from O

in the reductive half reaction suggesting that hE1o, and hE1a (within their complexes) could both be sources of reactive oxygen species generation in mitochondria from 2-oxoglutarate and 2-oxoadipate, respectively; (v) Based on our findings, we speculate that hE2o can serve as a trans-glutarylase, in addition to being a trans-succinylase, a role suggested by others; (vi) The glutaryl-CoA produced by hOADHc inhibits hE1o, as does succinyl-CoA, suggesting a regulatory cross-talk between the two complexes on the different metabolic pathways.

The mitochondrial 2-oxoadipate and 2-oxoglutarate dehydrogenase complexes share their E2 and E3 components for their function and both generate reactive oxygen species

Natalia S Nemeria, Gary Gerfen, Pradeep Reddy Nareddy, Luying Yang, Xu Zhang, Michal Szostak, Frank JordanPMID: 29191460 DOI: 10.1016/j.freeradbiomed.2017.11.018

Abstract

Herein are reported unique properties of the novel human thiamin diphosphate (ThDP)-dependent enzyme 2-oxoadipate dehydrogenase (hE1a), known as dehydrogenase E1 and transketolase domain-containing protein 1 that is encoded by the DHTKD1 gene. It is involved in the oxidative decarboxylation of 2-oxoadipate (OA) to glutaryl-CoA on the final degradative pathway of L-lysine and is critical for mitochondrial metabolism. Functionally active recombinant hE1a has been produced according to both kinetic and spectroscopic criteria in our toolbox leading to the following conclusions: (i) The hE1a has recruited the dihydrolipoyl succinyltransferase (hE2o) and the dihydrolipoyl dehydrogenase (hE3) components of the tricarboxylic acid cycle 2-oxoglutarate dehydrogenase complex (OGDHc) for its activity. (ii) 2-Oxoglutarate (OG) and 2-oxoadipate (OA) could be oxidized by hE1a, however, hE1a displays an approximately 49-fold preference in catalytic efficiency for OA over OG, indicating that hE1a is specific to the 2-oxoadipate dehydrogenase complex. (iii) The hE1a forms the ThDP-enamine radical from OA according to electron paramagnetic resonance detection in the oxidative half reaction, and could produce superoxide and HO

from decarboxylation of OA in the forward physiological direction, as also seen with the 2-oxoglutarate dehydrogenase hE1o component. (iv) Once assembled to complex with the same hE2o and hE3 components, the hE1o and hE1a display strikingly different regulation: both succinyl-CoA and glutaryl-CoA significantly reduced the hE1o activity, but not the activity of hE1a.

High-performance liquid chromatographic method for profiling 2-oxo acids in urine and its application in evaluating vitamin status in rats

Katsumi Shibata, Chifumi Nakata, Tsutomu FukuwatariPMID: 26745680 DOI: 10.1080/09168451.2015.1083395

Abstract

B-group vitamins are involved in the catabolism of 2-oxo acids. To identify the functional biomarkers of B-group vitamins, we developed a high-performance liquid chromatographic method for profiling 2-oxo acids in urine and applied this method to urine samples from rats deficient in vitamins B1 and B6 and pantothenic acid. 2-Oxo acids were reacted with 1,2-diamino-4,5-methylenebenzene to produce fluorescent derivatives, which were then separated using a TSKgel ODS-80Ts column with 30 mmol/L of KH2PO4 (pH 3.0):acetonitrile (7:3) at a flow rate of 1.0 mL/min. Vitamin B1 deficiency increased urinary levels of all 2-oxo acids, while vitamin B6 deficiency only increased levels of sum of 2-oxaloacetic acid and pyruvic acid, and pantothenic acid deficiency only increased levels of 2-oxoisovaleric acid. Profiles of 2-oxo acids in urine samples might be a non-invasive way of clarifying the functional biomarker of B-group vitamins.The human Krebs cycle 2-oxoglutarate dehydrogenase complex creates an additional source of superoxide/hydrogen peroxide from 2-oxoadipate as alternative substrate

Natalia S Nemeria, Gary Gerfen, Elena Guevara, Pradeep Reddy Nareddy, Michal Szostak, Frank JordanPMID: 28435050 DOI: 10.1016/j.freeradbiomed.2017.04.017

Abstract

Recently, we reported that the human 2-oxoglutarate dehydrogenase (hE1o) component of the 2-oxoglutarate dehydrogenase complex (OGDHc) could produce the reactive oxygen species superoxide and hydrogen peroxide (detected by chemical means) from its substrate 2-oxoglutarate (OG), most likely concurrently with one-electron oxidation by dioxygen of the thiamin diphosphate (ThDP)-derived enamine intermediate to a C2α-centered radical (detected by Electron Paramagnetic Resonance) [Nemeria et al., 2014 [17]; Ambrus et al. 2015 [18]]. We here report that hE1o can also utilize the next higher homologue of OG, 2-oxoadipate (OA) as a substrate according to multiple criteria in our toolbox: (i) Both E1o-specific and overall complex activities (NADH production) were detected using OA as a substrate; (ii) Two post-decarboxylation intermediates were formed by hE1o from OA, the ThDP-enamine and the C2α-hydroxyalkyl-ThDP, with nearly identical rates for OG and OA; (iii) Both OG and OA could reductively acylate lipoyl domain created from dihydrolipoyl succinyltransferase (E2o); (iv) Both OG and OA gave α-ketol carboligaton products with glyoxylate, but with opposite chirality; a finding that could be of utility in chiral synthesis; (v) Dioxygen could oxidize the ThDP-derived enamine from both OG and OA, leading to ThDP-enamine radical and generation of superoxide and HO

. While the observed oxidation-reduction with dioxygen is only a side reaction of the predominant physiological product glutaryl-CoA, the efficiency of superoxide/ H

O

production was 7-times larger from OA than from OG, making the reaction of OGDHc with OA one of the important superoxide/ H

O

producers among 2-oxo acid dehydrogenase complexes in mitochondria.

Mitochondrial oxodicarboxylate carrier deficiency is associated with mitochondrial DNA depletion and spinal muscular atrophy-like disease

Veronika Boczonadi, Martin S King, Anthony C Smith, Monika Olahova, Boglarka Bansagi, Andreas Roos, Filmon Eyassu, Christoph Borchers, Venkateswaran Ramesh, Hanns Lochmüller, Tuomo Polvikoski, Roger G Whittaker, Angela Pyle, Helen Griffin, Robert W Taylor, Patrick F Chinnery, Alan J Robinson, Edmund R S Kunji, Rita HorvathPMID: 29517768 DOI: 10.1038/gim.2017.251

Abstract

To understand the role of the mitochondrial oxodicarboxylate carrier (SLC25A21) in the development of spinal muscular atrophy-like disease.We identified a novel pathogenic variant in a patient by whole-exome sequencing. The pathogenicity of the mutation was studied by transport assays, computer modeling, followed by targeted metabolic testing and in vitro studies in human fibroblasts and neurons.

The patient carries a homozygous pathogenic variant c.695A>G; p.(Lys232Arg) in the SLC25A21 gene, encoding the mitochondrial oxodicarboxylate carrier, and developed spinal muscular atrophy and mitochondrial myopathy. Transport assays show that the mutation renders SLC25A21 dysfunctional and 2-oxoadipate cannot be imported into the mitochondrial matrix. Computer models of central metabolism predicted that impaired transport of oxodicarboxylate disrupts the pathways of lysine and tryptophan degradation, and causes accumulation of 2-oxoadipate, pipecolic acid, and quinolinic acid, which was confirmed in the patient's urine by targeted metabolomics. Exposure to 2-oxoadipate and quinolinic acid decreased the level of mitochondrial complexes in neuronal cells (SH-SY5Y) and induced apoptosis.

Mitochondrial oxodicarboxylate carrier deficiency leads to mitochondrial dysfunction and the accumulation of oxoadipate and quinolinic acid, which in turn cause toxicity in spinal motor neurons leading to spinal muscular atrophy-like disease.

Production of superoxide/hydrogen peroxide by the mitochondrial 2-oxoadipate dehydrogenase complex

Renata L S Goncalves, Victoria I Bunik, Martin D BrandPMID: 26708453 DOI: 10.1016/j.freeradbiomed.2015.12.020

Abstract

In humans, mutations in dehydrogenase E1 and transketolase domain containing 1 (DHTKD1) are associated with neurological abnormalities and accumulation of 2-oxoadipate, 2-aminoadipate, and reactive oxygen species. The protein encoded by DHTKD1 has sequence and structural similarities to 2-oxoglutarate dehydrogenase, and the 2-oxoglutarate dehydrogenase complex can produce superoxide/H2O2 at high rates. The DHTKD1 enzyme is hypothesized to catalyze the oxidative decarboxylation of 2-oxoadipate, a shared intermediate of the degradative pathways for tryptophan, lysine and hydroxylysine. Here, we show that rat skeletal muscle mitochondria can produce superoxide/H2O2 at high rates when given 2-oxoadipate. We identify the putative mitochondrial 2-oxoadipate dehydrogenase complex as one of the sources and characterize the conditions that favor its superoxide/H2O2 production. Rates increased at higher NAD(P)H/NAD(P)(+) ratios and were higher at each NAD(P)H/NAD(P)(+) ratio when 2-oxoadipate was present, showing that superoxide/H2O2 was produced during the forward reaction from 2-oxoadipate, but not in the reverse reaction from NADH in the absence of 2-oxoadipate. The maximum capacity of the 2-oxoadipate dehydrogenase complex for production of superoxide/H2O2 is comparable to that of site IF of complex I, and seven, four and almost two-fold lower than the capacities of the 2-oxoglutarate, pyruvate and branched-chain 2-oxoacid dehydrogenase complexes, respectively. Regulation by ADP and ATP of H2O2 production driven by 2-oxoadipate was very different from that driven by 2-oxoglutarate, suggesting that site AF of the 2-oxoadipate dehydrogenase complex is a new source of superoxide/H2O2 associated with the NADH isopotential pool in mitochondria.Genetic basis of alpha-aminoadipic and alpha-ketoadipic aciduria

Jacob Hagen, Heleen te Brinke, Ronald J A Wanders, Alida C Knegt, Esmee Oussoren, A Jeannette M Hoogeboom, George J G Ruijter, Daniel Becker, Karl Otfried Schwab, Ingo Franke, Marinus Duran, Hans R Waterham, Jörn Oliver Sass, Sander M HoutenPMID: 25860818 DOI: 10.1007/s10545-015-9841-9

Abstract

Alpha-aminoadipic and alpha-ketoadipic aciduria is an autosomal recessive inborn error of lysine, hydroxylysine, and tryptophan degradation. To date, DHTKD1 mutations have been reported in two alpha-aminoadipic and alpha-ketoadipic aciduria patients. We have now sequenced DHTKD1 in nine patients diagnosed with alpha-aminoadipic and alpha-ketoadipic aciduria as well as one patient with isolated alpha-aminoadipic aciduria, and identified causal mutations in eight. We report nine novel mutations, including three missense mutations, two nonsense mutations, two splice donor mutations, one duplication, and one deletion and insertion. Two missense mutations, one of which was reported before, were observed in the majority of cases. The clinical presentation of this group of patients was inhomogeneous. Our results confirm that alpha-aminoadipic and alpha-ketoadipic aciduria is caused by mutations in DHTKD1, and further establish that DHTKD1 encodes the E1 subunit of the alpha-ketoadipic acid dehydrogenase complex.Synthetic analogues of 2-oxo acids discriminate metabolic contribution of the 2-oxoglutarate and 2-oxoadipate dehydrogenases in mammalian cells and tissues

Artem V Artiukhov, Aneta Grabarska, Ewelina Gumbarewicz, Vasily A Aleshin, Thilo Kähne, Toshihiro Obata, Alexey V Kazantsev, Nikolay V Lukashev, Andrzej Stepulak, Alisdair R Fernie, Victoria I BunikPMID: 32024885 DOI: 10.1038/s41598-020-58701-4

Abstract

The biological significance of the DHTKD1-encoded 2-oxoadipate dehydrogenase (OADH) remains obscure due to its catalytic redundancy with the ubiquitous OGDH-encoded 2-oxoglutarate dehydrogenase (OGDH). In this work, metabolic contributions of OADH and OGDH are discriminated by exposure of cells/tissues with different DHTKD1 expression to the synthesized phosphonate analogues of homologous 2-oxodicarboxylates. The saccharopine pathway intermediates and phosphorylated sugars are abundant when cellular expressions of DHTKD1 and OGDH are comparable, while nicotinate and non-phosphorylated sugars are when DHTKD1 expression is order(s) of magnitude lower than that of OGDH. Using succinyl, glutaryl and adipoyl phosphonates on the enzyme preparations from tissues with varied DHTKD1 expression reveals the contributions of OADH and OGDH to oxidation of 2-oxoadipate and 2-oxoglutarate in vitro. In the phosphonates-treated cells with the high and low DHTKD1 expression, adipate or glutarate, correspondingly, are the most affected metabolites. The marker of fatty acid β-oxidation, adipate, is mostly decreased by the shorter, OGDH-preferring, phosphonate, in agreement with the known OGDH dependence of β-oxidation. The longest, OADH-preferring, phosphonate mostly affects the glutarate level. Coupled decreases in sugars and nicotinate upon the OADH inhibition link the perturbation in glucose homeostasis, known in OADH mutants, to the nicotinate-dependent NAD metabolism.α-Ketoadipic Acid and α-Aminoadipic Acid Cause Disturbance of Glutamatergic Neurotransmission and Induction of Oxidative Stress In Vitro in Brain of Adolescent Rats

Janaína Camacho da Silva, Alexandre Umpierrez Amaral, Cristiane Cecatto, Alessandro Wajner, Kálita Dos Santos Godoy, Rafael Teixeira Ribeiro, Aline de Mello Gonçalves, Ângela Zanatta, Mateus Struecker da Rosa, Samanta Oliveira Loureiro, Carmen Regla Vargas, Guilhian Leipnitz, Diogo Onofre Gomes de Souza, Moacir WajnerPMID: 28429309 DOI: 10.1007/s12640-017-9735-8

Abstract

Tissue accumulation of α-ketoadipic (KAA) and α-aminoadipic (AAA) acids is the biochemical hallmark of α-ketoadipic aciduria. This inborn error of metabolism is currently considered a biochemical phenotype with uncertain clinical significance. Considering that KAA and AAA are structurally similar to α-ketoglutarate and glutamate, respectively, we investigated the in vitro effects of these compounds on glutamatergic neurotransmission in the brain of adolescent rats. Bioenergetics and redox homeostasis were also investigated because they represent fundamental systems for brain development and functioning. We first observed that AAA significantly decreased glutamate uptake, whereas glutamate dehydrogenase activity was markedly inhibited by KAA in a competitive fashion. In addition, AAA and more markedly KAA induced generation of reactive oxygen and nitrogen species (increase of 2',7'-dichloroflurescein (DCFH) oxidation and nitrite/nitrate levels), lipid peroxidation (increase of malondialdehyde concentrations), and protein oxidation (increase of carbonyl formation and decrease of sulfhydryl content), besides decreasing the antioxidant defenses (reduced glutathione (GSH)) and aconitase activity. Furthermore, KAA-induced lipid peroxidation and GSH decrease were prevented by the antioxidants α-tocopherol, melatonin, and resveratrol, suggesting the involvement of reactive species in these effects. Noteworthy, the classical inhibitor of NMDA glutamate receptors MK-801 was not able to prevent KAA-induced and AAA-induced oxidative stress, determined by DCFH oxidation and GSH levels, making unlikely a secondary induction of oxidative stress through overstimulation of glutamate receptors. In contrast, KAA and AAA did not significantly change brain bioenergetic parameters. We speculate that disturbance of glutamatergic neurotransmission and redox homeostasis by KAA and AAA may play a role in those cases of α-ketoadipic aciduria that display neurological symptoms.Explore Compound Types